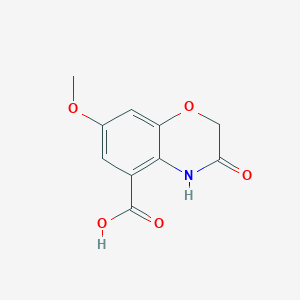

7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-15-5-2-6(10(13)14)9-7(3-5)16-4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVODOQMTNMHTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OCC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable structures.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell proliferation and inducing apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Position 3 Substituents : The ketone group in the target compound contrasts with the benzylidene group in the GST inhibitor, suggesting divergent enzyme-binding affinities .

- Ring System: Quinoline and indole analogs lack the oxygen-nitrogen bicyclic framework, reducing structural overlap and likely altering metabolic pathways .

Physicochemical Properties

| Property | Target Compound | GST Inhibitor Analog | Quinoline Analog |

|---|---|---|---|

| Water Solubility | Moderate (carboxylic acid) | Low (benzylidene hydrophobicity) | Moderate (quinoline polarity) |

| Synthetic Yield | Not reported | 78% (methyl ester precursor) | Not reported |

| Stability | Acid-sensitive (ketone group) | Requires protective groups | Stable under neutral conditions |

Biological Activity

7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid is a heterocyclic compound belonging to the benzoxazine family. Its structure features a methoxy group at the 7th position, a keto group at the 3rd position, and a carboxylic acid group at the 5th position. This unique substitution pattern is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 223.18 g/mol |

| CAS Number | 105897-29-8 |

| Purity | >95% |

Antimicrobial Properties

Research indicates that 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential biomolecular synthesis in microorganisms, which could make it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through modulation of critical signaling pathways. For instance, it has been shown to inhibit cell proliferation and trigger mitochondrial-mediated apoptosis in specific cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound demonstrates anti-inflammatory properties. It has been reported to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .

The biological activity of 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : Inhibits the synthesis of nucleic acids and proteins in bacteria.

- Anticancer Mechanism : Modulates apoptotic pathways and disrupts cell cycle progression.

- Anti-inflammatory Pathways : Reduces the expression of pro-inflammatory cytokines.

Case Study: Antimicrobial Activity

A study conducted by Bano et al. (2016) evaluated the antimicrobial efficacy of several benzoxazine derivatives, including 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid. The compound showed an inhibition zone diameter ranging from 15 mm to 25 mm against tested pathogens such as Escherichia coli and Staphylococcus aureus at concentrations of 50 µg/mL .

Case Study: Anticancer Activity

Vincent et al. (2014) explored the anticancer potential of this compound using various cancer cell lines. The results indicated that treatment with 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid led to a significant decrease in cell viability (IC50 values < 30 µM) and increased apoptotic markers compared to untreated controls .

Comparison with Similar Compounds

The biological activity of 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid can be compared with similar compounds in the benzoxazine family:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | Yes | Yes | Yes |

| 3,4-Dihydro-7-methoxybenzoxazine | Moderate | Moderate | No |

| Benzoxazine derivatives | Variable | Variable | Variable |

Q & A

Q. What are the established synthetic routes for 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of substituted benzoxazine precursors and subsequent functionalization. For example, analogous heterocyclic systems (e.g., 1,4-benzoxazine derivatives) are synthesized via condensation reactions using methoxy-substituted benzoic acids and carbonyl-containing intermediates . Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzoxazine core and methoxy/carboxylic acid substituents. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₁H₉NO₅: 235.05 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer: Contradictions in bioactivity often arise from variations in experimental design. To address this:

- Dose-response studies : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify therapeutic vs. toxic thresholds.

- Cell-line specificity : Compare activity in primary cells vs. cancer lines (e.g., HepG2 vs. HEK293) to assess selectivity .

- Mechanistic assays : Pair bioactivity screens with ROS (reactive oxygen species) detection or apoptosis markers to clarify mode of action .

Table 1: Example Bioactivity Data Variability

| Study | Antioxidant IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Cell Line |

|---|---|---|---|

| A | 12.3 ± 1.2 | >100 | HepG2 |

| B | 25.6 ± 3.1 | 45.7 ± 2.8 | MCF-7 |

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

- Accelerated degradation : Incubate the compound in buffers (pH 2–9) at 40°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C suggests thermal stability for storage) .

- Light sensitivity : Conduct UV-Vis spectroscopy before/after exposure to UV light (λ = 365 nm) to detect photodegradation .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in pharmacological contexts?

Methodological Answer: A tiered approach is recommended:

In vitro assays :

- Enzyme inhibition (e.g., COX-2, LOX) to assess anti-inflammatory potential.

- Radical scavenging (DPPH/ABTS assays) for antioxidant activity .

Molecular docking : Use X-ray crystallography data (e.g., from analogous benzoxazine structures ) to model interactions with target proteins.

In vivo models : Administer the compound in rodent inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. What computational methods are effective for predicting the compound’s reactivity and electronic properties?

Methodological Answer:

- DFT (Density Functional Theory) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, a small gap (<4 eV) suggests potential as an electron donor in charge-transfer complexes .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to model solubility and aggregation tendencies .

Q. How can researchers validate the compound’s purity and identity when commercial standards are unavailable?

Methodological Answer:

- Synthesis of derivatives : Prepare a methyl ester or amide analog for comparative NMR/MS analysis .

- Elemental analysis : Confirm %C, %H, %N with ≤0.3% deviation from theoretical values.

- Cross-validation : Compare chromatographic retention times with structurally similar compounds (e.g., 5-methoxy benzoic acid derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.